5-Bromo-7-methylisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-methylisoindolin-1-one is a heterocyclic compound with the molecular formula C9H8BrNO. It is a derivative of isoindolin-1-one, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 7th position on the isoindolinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methylisoindolin-1-one typically involves the bromination of 7-methylisoindolin-1-one. A common method includes the use of bromine in a solvent mixture of anhydrous dichloromethane and methanol, with methanol acting as a nucleophilic reagent . The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methylisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted isoindolinones, which can be further utilized in organic synthesis or medicinal chemistry .
Scientific Research Applications
5-Bromo-7-methylisoindolin-1-one has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential scaffold for developing cyclin-dependent kinase (CDK) inhibitors, which are valuable in cancer treatment.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Its derivatives are studied for their biological activities, including antiproliferative and cytotoxic effects against cancer cell lines.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methylisoindolin-1-one, particularly in its role as a CDK inhibitor, involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition disrupts the cell cycle, leading to the suppression of cancer cell proliferation. The molecular targets include specific amino acid residues within the CDK active site, which interact with the compound through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
5-Bromoisoindolin-1-one: Lacks the methyl group at the 7th position.
7-Methylisoindolin-1-one: Lacks the bromine atom at the 5th position.
5-Chloro-7-methylisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-7-methylisoindolin-1-one is unique due to the combined presence of both the bromine and methyl groups, which can influence its reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C9H8BrNO |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
5-bromo-7-methyl-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H8BrNO/c1-5-2-7(10)3-6-4-11-9(12)8(5)6/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
IOHREJSRVLYMMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)NC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.